molecular formula C18H20F2N2 B10949828 1,4-Bis(4-fluorobenzyl)piperazine

1,4-Bis(4-fluorobenzyl)piperazine

Cat. No.: B10949828
M. Wt: 302.4 g/mol
InChI Key: ADDGKBOMXLUYET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Bis(4-fluorobenzyl)piperazine is a chemical compound that falls within the class of piperazines. Its structure consists of a piperazine ring with two 4-fluorobenzyl substituents attached at positions 1 and 4. The compound’s systematic IUPAC name is this compound .

Preparation Methods

Synthetic Routes::

    Direct Synthesis: The compound can be synthesized by reacting piperazine with 4-fluorobenzyl chloride or 4-fluorobenzyl bromide. The reaction typically occurs under basic conditions.

    Reductive Amination: Another approach involves reductive amination of 4-fluorobenzaldehyde with piperazine using a reducing agent like sodium borohydride.

    Industrial Production: While not widely produced industrially, 1,4-Bis(4-fluorobenzyl)piperazine can be prepared on a larger scale using the methods mentioned above.

Chemical Reactions Analysis

Reactivity::

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions at the benzyl positions.

    Oxidation/Reduction: Mild oxidation or reduction conditions can modify the benzyl groups.

Common Reagents::

    4-Fluorobenzyl chloride/bromide: Used for the initial benzyl substitution.

    Sodium borohydride: Employed in reductive amination.

Major Products::
  • The primary product is 1,4-Bis(4-fluorobenzyl)piperazine itself.

Scientific Research Applications

1,4-Bis(4-fluorobenzyl)piperazine finds applications in various fields:

    Medicinal Chemistry: It serves as a scaffold for designing potential drug candidates due to its structural features.

    Biological Studies: Researchers explore its interactions with biological targets.

    Industry: Limited industrial applications, but it may be used in specialty chemicals.

Mechanism of Action

The compound’s mechanism of action depends on its specific application. It could involve binding to receptors, enzyme inhibition, or other molecular interactions. Further studies are needed to elucidate these mechanisms.

Comparison with Similar Compounds

Properties

Molecular Formula

C18H20F2N2

Molecular Weight

302.4 g/mol

IUPAC Name

1,4-bis[(4-fluorophenyl)methyl]piperazine

InChI

InChI=1S/C18H20F2N2/c19-17-5-1-15(2-6-17)13-21-9-11-22(12-10-21)14-16-3-7-18(20)8-4-16/h1-8H,9-14H2

InChI Key

ADDGKBOMXLUYET-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)F)CC3=CC=C(C=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.